

## Antiviral Properties of Bioactive Compounds from Astragalus Species: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

While direct evidence for the antiviral properties of the flavonoid **Mauritianin** remains to be established, the plant genus from which it is isolated, Astragalus, has been the subject of considerable research for its broad-spectrum antiviral activities. Various species of Astragalus produce a range of bioactive compounds, including polysaccharides, saponins, and flavonoids, which have demonstrated significant inhibitory effects against several viral pathogens. This technical guide provides an in-depth overview of the current scientific findings on the antiviral properties of extracts and isolated compounds from Astragalus species, with a focus on quantitative data, experimental methodologies, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antiviral therapeutics.

#### Introduction

The genus Astragalus, one of the largest genera of flowering plants, has a long history of use in traditional medicine, particularly in Traditional Chinese Medicine where the root of Astragalus membranaceus (Huangqi) is a prominent herb. **Mauritianin**, a flavonoid glycoside, has been identified in several Astragalus species. While its specific antiviral activities have not been reported, numerous studies have highlighted the antiviral potential of crude extracts and isolated constituents from various Astragalus plants. These have shown efficacy against a



range of viruses, suggesting that Astragalus species are a promising source for the discovery of new antiviral agents.

### **Quantitative Antiviral Activity of Astragalus Species**

The antiviral efficacy of extracts and compounds from Astragalus species has been quantified against several viruses. The following tables summarize the key findings, presenting the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50) to indicate the therapeutic window.



| Astragal<br>us<br>Species          | Extract/<br>Compou<br>nd      | Virus                                                                    | Cell Line                                     | IC50 /<br>EC50                                       | CC50                                   | Selectivit<br>y Index<br>(SI =<br>CC50/IC<br>50) | Referen<br>ce |
|------------------------------------|-------------------------------|--------------------------------------------------------------------------|-----------------------------------------------|------------------------------------------------------|----------------------------------------|--------------------------------------------------|---------------|
| Astragalu<br>s<br>spinosus         | Hydroalc<br>oholic<br>Extract | Herpes<br>Simplex<br>Virus-2<br>(HSV-2)                                  | -                                             | 57.9<br>μg/mL                                        | -                                      | -                                                | [1]           |
| Astragalu<br>s<br>glycyphyl<br>los | Dry<br>Extract                | Simplexvi<br>rus<br>humanal<br>pha type<br>1<br>(acyclovir<br>sensitive) | Madin-<br>Darby<br>Bovine<br>Kidney<br>(MDBK) | 0.363<br>mg/mL                                       | > 0.6<br>mg/mL                         | > 1.65                                           | [2][3]        |
| Astragalu<br>s<br>glycyphyl<br>los | Dry<br>Extract                | Simplexvi<br>rus<br>humanal<br>pha type<br>2<br>(acyclovir<br>resistant) | Madin-<br>Darby<br>Bovine<br>Kidney<br>(MDBK) | 0.4<br>mg/mL                                         | > 0.6<br>mg/mL                         | > 1.5                                            | [2][3]        |
| Astragalu<br>s<br>membran<br>aceus | Aqueous<br>Root<br>Extract    | Avian<br>Influenza<br>Virus<br>(H9N2)                                    | -                                             | 100-400<br>μg/mL<br>(Effective<br>Concentr<br>ation) | > 200<br>µg/mL (in<br>BHK-21<br>cells) | -                                                | [4][5][6]     |
| Astragalu<br>s<br>membran<br>aceus | Methanol<br>Root<br>Extract   | Avian<br>Influenza<br>Virus<br>(H9N2)                                    | -                                             | 25-400<br>μg/mL<br>(Effective<br>Concentr<br>ation)  | > 100<br>µg/mL (in<br>BHK-21<br>cells) | -                                                | [4][5][6]     |



### **Experimental Protocols**

The evaluation of antiviral activity of Astragalus extracts and compounds has been conducted using established in vitro methodologies. Below are detailed protocols for the key assays cited in the literature.

#### **Cytotoxicity Assay (MTT Assay)**

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for determining the cytotoxic concentration of a test compound.

- Cell Seeding: Host cells (e.g., MDBK, BHK-21) are seeded into 96-well plates at a predetermined density and incubated to allow for adherence and growth, typically for 24 hours.
- Compound Treatment: The Astragalus extract or compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cell culture medium to achieve a range of test concentrations. The culture medium is removed from the cells and replaced with the medium containing the test compound. Control wells receive medium with the solvent alone.
- Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.
- MTT Addition: After incubation, the medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
- Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
- Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis: The cell viability is calculated as a percentage of the untreated control. The
   CC50 value is determined by plotting the percentage of cell viability against the compound



concentration and using regression analysis.

#### **Antiviral Activity Assay (MTT-based for CPE Inhibition)**

This assay measures the ability of a compound to protect cells from the cytopathic effect (CPE) induced by a virus.

- Cell Seeding: Host cells are seeded in 96-well plates as described for the cytotoxicity assay.
- Virus Infection and Treatment:
  - Simultaneous Treatment: Cells are simultaneously exposed to the virus at a specific multiplicity of infection (MOI) and the test compound at various concentrations.
  - Post-infection Treatment: Cells are first infected with the virus for a set period (e.g., 1 hour) to allow for viral adsorption. The virus-containing medium is then removed and replaced with medium containing the test compound at various concentrations.
- Incubation: Plates are incubated at 37°C until the CPE in the virus control wells (no compound) is maximal (typically 48-72 hours).
- MTT Assay: The MTT assay is then performed as described above to quantify the viability of the cells in each well.
- Data Analysis: The percentage of protection is calculated relative to the cell control (no virus, no compound) and virus control wells. The EC50 or IC50 value is determined by plotting the percentage of protection against the compound concentration and using regression analysis.

# Mechanism of Action: Immunomodulation via TLR3/NF-κB Signaling

A significant body of evidence points to the immunomodulatory effects of Astragalus polysaccharides (APS) as a key mechanism for their antiviral activity. APS have been shown to enhance the host's innate immune response, in part through the activation of the Toll-like receptor 3 (TLR3) signaling pathway.



TLR3 is a pattern recognition receptor that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. Upon binding to dsRNA, TLR3 initiates a signaling cascade that leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3).

## TLR3/NF-кВ Signaling Pathway





Click to download full resolution via product page

Figure 1: Simplified diagram of the TLR3-mediated NF-kB signaling pathway.



Activation of NF- $\kappa$ B leads to its translocation into the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF- $\alpha$ ) and Interleukin-6 (IL-6). These cytokines play a crucial role in orchestrating the antiviral state by recruiting immune cells to the site of infection and activating other immune responses. Studies have shown that Astragalus polysaccharides can enhance the production of such cytokines, thereby contributing to the inhibition of viral replication.[7][8]

## Experimental Workflow for Investigating Antiviral Mechanism





Click to download full resolution via product page

Figure 2: General experimental workflow for antiviral drug discovery.

#### **Conclusion and Future Directions**

The available scientific literature strongly supports the antiviral potential of various Astragalus species. Extracts and isolated compounds, particularly Astragalus polysaccharides, have demonstrated inhibitory activity against a range of viruses, including herpesviruses and influenza viruses. The mechanism of action for some of these compounds appears to be linked to the modulation of the host's innate immune system, offering a different therapeutic strategy compared to direct-acting antiviral drugs that target viral enzymes.

While these findings are promising, further research is required to fully elucidate the antiviral potential of Astragalus-derived compounds. Specifically, future studies should focus on:

- Isolation and characterization of specific antiviral compounds: Moving beyond crude extracts
  to identify and test pure compounds, including Mauritianin, will provide a clearer
  understanding of their specific activities and mechanisms.
- Broad-spectrum antiviral screening: Testing purified compounds against a wider panel of clinically relevant viruses is necessary to determine the breadth of their activity.
- In vivo efficacy and safety studies: Preclinical animal models are essential to evaluate the therapeutic potential and safety profiles of promising compounds.
- Detailed mechanistic studies: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as antiviral drugs.

In conclusion, the Astragalus genus represents a rich source of bioactive molecules with significant potential for the development of novel antiviral therapies. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for new and effective treatments for viral diseases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Investigating the antimicrobial and antiviral activities of Astragalus spinosus (Forssk.)

  Muschl.: biological assessments and in silico studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. Antiviral, embryo toxic and cytotoxic activities of Astragalus membranaceus root extracts -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiviral, Embryo Toxic and Cytotoxic Activities of Astragalus membranaceus Root Extracts. | [Pakistan Journal of Pharmaceutical Sciences • 2019] | PSA • ID 114455 [psa.pastic.gov.pk]
- 7. eurekaselect.com [eurekaselect.com]
- 8. Astragalus polysaccharide enhances immunity and inhibits H9N2 avian influenza virus in vitro and in vivo PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Antiviral Properties of Bioactive Compounds from Astragalus Species: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1250748#antiviral-properties-of-mauritianin-against-specific-viruses]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com